molecular formula C11H18N2O3 B8069593 tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8069593
M. Wt: 226.27 g/mol
InChI Key: ACQUHAODYILYFJ-UHFFFAOYSA-N
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Description

tert-butyl 5-hydroxyimino-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the hydroxyimino group. Common reagents used in these reactions include tert-butyl esters, azabicycloheptane derivatives, and oxime-forming agents. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its bicyclic structure and functional groups allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, allowing for precise interactions with biological macromolecules. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl esters
  • Azabicycloheptane derivatives

Uniqueness

What sets tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate apart from similar compounds is its combination of a hydroxyimino group with a bicyclic structure. This unique combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQUHAODYILYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143618
Record name 1,1-Dimethylethyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207405-61-6
Record name 1,1-Dimethylethyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207405-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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